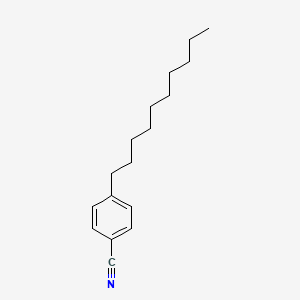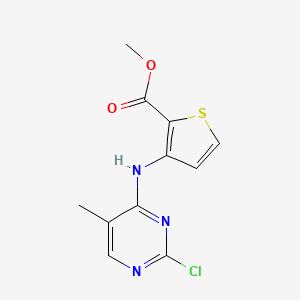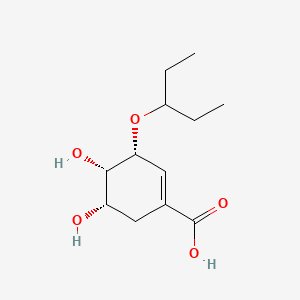![molecular formula C13H10BrClOZn B14896968 3-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14896968.png)
3-[(3'-Chlorophenoxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide, 0.25 M in THF: is an organozinc compound used in organic synthesis. It is a solution of the compound in tetrahydrofuran (THF) at a concentration of 0.25 M. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(3’-Chlorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Reaction:
3-[(3’-Chlorophenoxy)methyl]bromobenzene+Zn→3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The reaction mixture is typically stirred for several hours to ensure complete conversion.
化学反応の分析
Types of Reactions
3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide: undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in an organic molecule.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium or nickel catalysts are often used in coupling reactions.
Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature and solvent choice (e.g., THF) are crucial for the reaction’s success.
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
科学的研究の応用
3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide: has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It can be used to modify biomolecules for various studies.
作用機序
The mechanism by which 3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic substrate. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate, leading to the formation of a new carbon-carbon bond.
類似化合物との比較
- 3-Chlorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 3-Fluorophenylmagnesium bromide
Comparison:
- Reactivity: 3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide is generally less reactive than its magnesium counterparts, making it more selective in certain reactions.
- Stability: Zinc reagents are often more stable than magnesium reagents, allowing for easier handling and storage.
- Applications: While both zinc and magnesium reagents are used in similar types of reactions, zinc reagents are preferred in cases where higher selectivity and milder conditions are required.
特性
分子式 |
C13H10BrClOZn |
|---|---|
分子量 |
363.0 g/mol |
IUPAC名 |
bromozinc(1+);1-chloro-3-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10ClO.BrH.Zn/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChIキー |
KTQSGHZKHZRZNK-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=CC(=C1)COC2=CC(=CC=C2)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



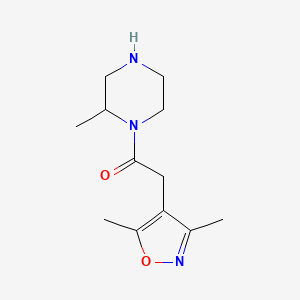

![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B14896907.png)

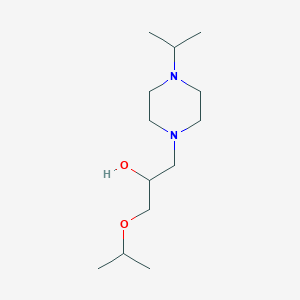
![tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14896925.png)
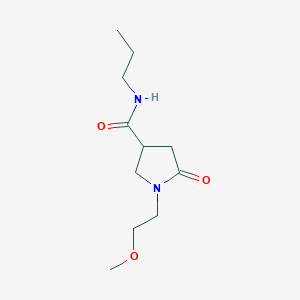
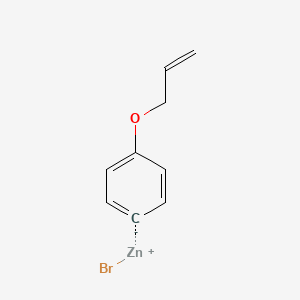
![Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14896952.png)
![(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine](/img/structure/B14896954.png)
